molecular formula C2Br2F4 B104034 1,2-Dibromotetrafluoroethane CAS No. 124-73-2

1,2-Dibromotetrafluoroethane

Cat. No. B104034
CAS RN: 124-73-2
M. Wt: 259.82 g/mol
InChI Key: KVBKAPANDHPRDG-UHFFFAOYSA-N
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Description

1,2-Dibromotetrafluoroethane is a chemical compound that has been studied for its potential use in various synthetic applications. It is known for its role in the synthesis of aryl tetrafluoroethyl ethers, where it reacts with phenols and is subsequently reduced with zinc dust . This compound has also been investigated for its physical properties, such as its molecular structure, which includes trans and gauche isomers as evidenced by infrared and Raman spectra .

Synthesis Analysis

The synthesis of compounds involving 1,2-dibromotetrafluoroethane has been demonstrated in several studies. For instance, it has been used as a halogenating reagent in the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement, offering an ozone-friendly alternative to other halogenating agents . Additionally, it has been utilized in the addition to alkynes through a redox system, resulting in 1:1 adducts with a predominance of the E isomers .

Molecular Structure Analysis

The molecular structure of 1,2-dibromotetrafluoroethane and related compounds has been extensively studied. Electron diffraction methods have ascertained the existence of trans and gauche isomeric forms, with the trans form being more stable . The bond distances and valency angles have been determined, providing insight into the molecular geometry of these compounds .

Chemical Reactions Analysis

Chemical reactions involving 1,2-dibromotetrafluoroethane have been explored in various contexts. For example, its reaction with elemental sulfur in toluene has been shown to form a cis-dithiadigermetane derivative, indicating the generation of a transient germathiocarbonyl bromide derivative . Moreover, the compound's interaction with DNA in the presence of glutathione S-transferase leads to the formation of a major DNA adduct, which is significant in understanding its potential carcinogenicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dibromotetrafluoroethane have been characterized through spectroscopic and crystallographic analyses. The infrared and Raman spectra have provided assignments to its trans and gauche isomers . Additionally, the de-halogenation of 1,2-dibromotetrafluoroethane induced by irradiation in alcohols has been studied, revealing a chain reaction process that is highly efficient in certain alcohol solutions .

Scientific Research Applications

Redox Reactions with Alkynes

1,2-Dibromotetrafluoroethane has been used in redox reactions with various terminal alkynes. This process involves a redox system in DMF (dimethylformamide) leading to the formation of 1:1 adducts with a predominance of E isomers, achieved in excellent yields (Hu, Qiu, & Qing, 1991).

Molecular Structure Analysis

This compound has been subject to molecular structure and conformational analysis using electron diffraction. Research has focused on understanding the molecular structures of 1,2-dibromotetrafluoroethane and its isomers at various temperatures (Thomassen, Samdal, & Hedberg, 1992).

Fluoroalkylation of Thiophenols

The compound is instrumental in the fluoroalkylation of thiophenols. This process occurs in DMF in the presence of sulfur dioxide and pyridines, leading to high yields of fluoroalkylated thioethers under mild conditions (Koshechko et al., 2007).

Infrared and Raman Spectroscopy Studies

Infrared and Raman spectroscopy have been used to study 1,2-dibromotetrafluoroethane in various states, contributing to the understanding of its molecular vibrations and structure (Shurvell et al., 1976).

Radiation-Initiated Telomerization

This compound is used in the radiation-initiated telomerization of tetrafluoroethylene, leading to the formation of telomers with significant chain lengths and high thermal stability. Such research is crucial for developing new materials with specific properties (Kichigina et al., 2012).

Vinylidene Fluoride Telomerization

1,2-Dibromotetrafluoroethane acts as a telogen in the telomerization of vinylidene fluoride, influencing the end groups of the resultant polymers as demonstrated through spectroscopic analysis (Modena et al., 1989).

Synthesis of Aryl Tetrafluoroethyl Ethers

An efficient synthesis method for aryl tetrafluoroethyl ethers involves the reaction of phenols with 1,2-dibromotetrafluoroethane. This method improves upon earlier techniques and is significant for the development of new chemical compounds (Li et al., 2007).

Radiation-Induced Degradation in Alcohols

The compound undergoes radiation-induced degradation in alcohol solutions, leading to de-halogenation. This reaction involves a chain reaction process and is crucial for understanding the compound's reactivity under radiation exposure (Nakagawa, 2015).

Use in Fluoropolymeric Nanocomposites

The kinetics of radiation-initiated telomerization of tetrafluoroethylene in a 1,2-dibromotetrafluoroethane solution has been studied for the development of fluoropolymeric nanocomposites and protective coatings (Kichigina et al., 2014).

Hydroperfluoroalkylation of Alkenes

This compound has been used in the hydroperfluoroalkylation of alkenes, leading to the formation of tetrafluorinated bromides. This process is significant for developing new methods in organic synthesis (Kostromitin, Levin, & Dilman, 2022).

Safety And Hazards

1,2-Dibromotetrafluoroethane is harmful if inhaled and may cause heart irregularities, unconsciousness, or death . Liquid contact with eyes or skin may cause severe irritation or eye damage . It is also hazardous to the ozone layer (Category 1), H420 .

Future Directions

Since July 1, 1994, the Montreal Protocol required all nations or parties that are a party to it to eliminate the production, consumption, and trade of ozone-depleting substances (ODS). Dibromotetrafluoroethane’s high ozone-depleting potential (ODP) caused it to be identified as an ODS . Therefore, the future direction of 1,2-Dibromotetrafluoroethane is likely to be limited due to its environmental impact .

properties

IUPAC Name

1,2-dibromo-1,1,2,2-tetrafluoroethane
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InChI

InChI=1S/C2Br2F4/c3-1(5,6)2(4,7)8
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KVBKAPANDHPRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2Br2F4
Source PubChem
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DSSTOX Substance ID

DTXSID0041226
Record name 1,2-Dibromotetrafluoroethane
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Molecular Weight

259.82 g/mol
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Physical Description

Gas or Vapor, Liquid; [HSDB]
Record name Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro-
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Record name 1,2-Dibromotetrafluoroethane
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Boiling Point

47.35 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Solubility

In water, 3.00 mg/L at 25 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Density

2.149 g/cu cm at 25 °C, Critical volume: 341.1 cu cm/mol; critical density: 0.7616 g/cu cm; specific heat: 43.1 cal/K-mol at 25 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Vapor Pressure

325.0 [mmHg], 3.25X10+2 mm Hg at 25 °C (ext)
Record name 1,2-Dibromotetrafluoroethane
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Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Product Name

1,2-Dibromotetrafluoroethane

Color/Form

Liquid

CAS RN

124-73-2
Record name 1,2-Dibromo-1,1,2,2-tetrafluoroethane
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Record name 1,2-Dibromotetrafluoroethane
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Record name Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro-
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Record name 1,2-DIBROMO-1,1,2,2-TETRAFLUOROETHANE
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Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Melting Point

-110.32 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromotetrafluoroethane
Reactant of Route 2
1,2-Dibromotetrafluoroethane

Citations

For This Compound
666
Citations
H Thomassen, S Samdal… - Journal of the American …, 1992 - ACS Publications
The molecular structuresand conformational compositions of 1, 2-dibromotetrafluoroethane (DBTF) and 1, 2-diiodotetrafluoroethane (DITF) have been investigated in the gas phase by …
Number of citations: 30 pubs.acs.org
I Rico, C Wakselman - Journal of Fluorine Chemistry, 1982 - Elsevier
BrCF 2 CF 2 Br reacts easily with various potassium thiophenoxides and phenoxides to give respectively 2-bromo tetrafluoroethyl thioethers and ethers. The lipophilicity of C 6 H 5 SCF …
Number of citations: 55 www.sciencedirect.com
CM Hu, YL Qiu, FL Qing - Journal of fluorine chemistry, 1991 - Elsevier
The addition of 1,2-dibromotetrafluoroethane (1) to various terminal alkynes (2a – 2j) was performed in DMF with a redox system (NH 4 ) 2 S 2 O 8 /HCO 2 Na·2H 2 O at 40C. The …
Number of citations: 26 www.sciencedirect.com
RM Schoth, E Lork, AA Kolomeitsev… - Journal of fluorine …, 1997 - Elsevier
The molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide (1-Br) (triclinic, P1̄, a=538.80(10), b=916.6(3), c=1372.8(3) pm, α=81.56(2), β=…
Number of citations: 5 www.sciencedirect.com
S Nakagawa - Radiation Physics and Chemistry, 2015 - Elsevier
Methanol and 2-propanol solutions of 1,2-dibromotetrafluoroethane and 1,1,2-trichlorotrifluoroethane were irradiated with γ-rays after perfect de-oxygenation. The product, formed by …
Number of citations: 1 www.sciencedirect.com
W Dmowski - Journal of Fluorine Chemistry, 2012 - Elsevier
1,2-Dibromotetrafluoroethane (Freon 114B2) as a building block for fluorine compounds - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 31 www.sciencedirect.com
C Wang, JY Becker, J Bernstein, A Ellern… - Journal of Materials …, 1995 - pubs.rsc.org
Lithiation of tetrathiafulvalene (TTF) with butyllithium in tetrahydrofuran (THF) followed by quenching with hexachloroethane (HCE), 1,2-dibromotetrachloroethane (BCE) or 1,2-…
Number of citations: 27 pubs.rsc.org
VG Koshechko, LA Kiprianova, LI Fileleeva… - Journal of fluorine …, 2006 - Elsevier
Polyfluoroalkylation of 2,6-di-tert-butylphenol by 1,2-dibromotetrafluoroethane activated by sulfur dioxide - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & …
Number of citations: 13 www.sciencedirect.com
D Tichý, V Košt́ál, V Motornov… - The Journal of …, 2020 - ACS Publications
A straightforward synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane on a multigram scale from 1,2-dibromotetrafluoroethane and sodium azide in a novel process initiated by …
Number of citations: 22 pubs.acs.org
IA Dmitriev, VI Supranovich, VV Levin… - Advanced Synthesis …, 2018 - Wiley Online Library
A reaction of nitrones with 1,2‐dibromotetrafluoroethane affording bromodifluoroethyl‐substituted hydroxylamines is described. The process is performed in the presence of a ruthenium …
Number of citations: 11 onlinelibrary.wiley.com

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